molecular formula C8H8BNO3 B1425964 (2-Methyl-1,3-benzoxazol-6-yl)boronic acid CAS No. 866332-15-2

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid

Cat. No. B1425964
M. Wt: 176.97 g/mol
InChI Key: MFPJERIVTFQLEG-UHFFFAOYSA-N
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Description

“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid”, also known as MBOB, is a boron-containing organic compound. It has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” is represented by the SMILES string OB(O)C1=CC2=C(C=C1)N=C©O2 . This indicates that the molecule contains a boronic acid group attached to a 2-methyl-1,3-benzoxazole ring.


Physical And Chemical Properties Analysis

“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Fluorescent Monosaccharide Sensors

One significant application of compounds related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is in the development of fluorescent monosaccharide sensors. Guzow et al. (2012) synthesized derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine and explored their potential as sensors. These non-proteinogenic amino acids showed selective sensing capabilities for fructose over glucose at physiological pH (Guzow, Jażdżewska, & Wiczk, 2012).

Responsive Polymers and Polymeric Materials

Boronic acid-functionalized polymers, including those derived from (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, have been researched for their responsiveness to changes in pH and sugar concentrations. Vancoillie et al. (2016) developed a post-polymerization modification method for introducing pH- and glucose-responsiveness to poly(2-alkyl-2-oxazoline) copolymers. These polymers have diverse applications in responsive membranes, drug delivery, and sensor materials (Vancoillie, Brooks, Mees, Sumerlin, & Hoogenboom, 2016).

Fluorescent Chemosensors

Boronic acid-based compounds, including (2-Methyl-1,3-benzoxazol-6-yl)boronic acid derivatives, have been utilized in the development of fluorescent chemosensors. Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting various biological substances such as carbohydrates and bioactive substances. These sensors are crucial for disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Synthesis of Antimicrobial Agents

Compounds structurally related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid have been synthesized for their potential antimicrobial properties. For instance, Balaswamy et al. (2012) reported the synthesis of novel benzoxazole derivatives and evaluated their antimicrobial activities, highlighting the pharmaceutical significance of such compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Fluorescent Molecular Rotors and Bioimaging

Organoboron compounds derived from (2-Methyl-1,3-benzoxazol-6-yl)boronic acid have been explored for their application in fluorescent molecular rotors and bioimaging. Ibarra-Rodríguez et al. (2017) synthesized new fluorescent molecular rotors from Schiff bases and studied their properties, including viscosity sensitivity, reversible thermochromism, cytotoxicity, and potential for cell bioimaging (Ibarra-Rodríguez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).

HGF-Mimetic Agents in Drug Discovery

The synthesis of boron-containing compounds, including those related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, has been researched for potential applications in drug discovery, specifically as Hepatocyte Growth Factor (HGF) mimetic agents. Das et al. (2011) synthesized novel boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives for this purpose (Das, Tang, & Sanyal, 2011).

Solvatochromism in Photophysical Studies

The solvatochromic properties of derivatives of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid have been investigated for their potential in photophysical studies. Guzow et al. (2005) explored the photophysical properties of such derivatives, highlighting their usefulness as fluorescence probes in the study of peptides and proteins (Guzow, Szabelski, Karolczak, & Wiczk, 2005).

Future Directions

The future directions for the use of “(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” are not specified in the search results. Given its potential utility in Suzuki-Miyaura coupling reactions, it may find further applications in organic synthesis .

properties

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJERIVTFQLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(O2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717031
Record name (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid

CAS RN

866332-15-2
Record name (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ratni, GM Karp, M Weetall… - Journal of medicinal …, 2016 - ACS Publications
Spinal muscular atrophy (SMA) is the leading genetic cause of infant and toddler mortality, and there is currently no approved therapy available. SMA is caused by mutation or deletion …
Number of citations: 116 pubs.acs.org

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